molecular formula C15H12N2OS B13571393 N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide CAS No. 121189-72-8

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide

Cat. No.: B13571393
CAS No.: 121189-72-8
M. Wt: 268.3 g/mol
InChI Key: PJCPNGRABRSWOG-UHFFFAOYSA-N
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Description

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is a benzothiazole-based acetamide derivative characterized by a benzothiazole moiety linked via an acetamide group to a phenyl ring. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused ring system, conferring unique electronic and steric properties.

Properties

CAS No.

121189-72-8

Molecular Formula

C15H12N2OS

Molecular Weight

268.3 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenylacetamide

InChI

InChI=1S/C15H12N2OS/c18-14(10-11-6-2-1-3-7-11)17-15-16-12-8-4-5-9-13(12)19-15/h1-9H,10H2,(H,16,17,18)

InChI Key

PJCPNGRABRSWOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NC3=CC=CC=C3S2

Origin of Product

United States

Preparation Methods

Synthesis of Benzothiazole Ring

Reaction: Condensation of 2-aminothiophenol with chloroacetyl chloride under basic conditions.

Procedure:

  • Dissolve 2-aminothiophenol in an inert solvent such as ethanol or acetic acid.
  • Add chloroacetyl chloride dropwise at 0–5°C, with stirring.
  • Introduce a base such as potassium carbonate or sodium hydroxide to neutralize HCl formed.
  • Reflux the mixture for 4–6 hours to promote ring closure.
  • Filter the precipitated benzothiazole derivative and wash with water.
  • Recrystallize from ethanol to purify.

Notes: This method efficiently yields 6-chloro-1,3-benzothiazol-2-amine, serving as the core for further functionalization.

Chlorination at the 6-Position

Reaction: Chlorination of the benzothiazole ring to introduce a chloro substituent at position 6.

Procedure:

  • Dissolve the benzothiazole intermediate in dichloromethane.
  • Add thionyl chloride or phosphorus oxychloride dropwise at room temperature.
  • Reflux for 2–4 hours, monitoring progress via TLC.
  • Evaporate excess reagents and purify the chlorinated product by recrystallization.

Notes: The chlorination step enhances electrophilicity at the 6-position, facilitating subsequent nucleophilic substitution.

Attachment of the Dimethylaminopropyl Group

Reaction: Nucleophilic substitution of the chlorinated benzothiazole with 3-dimethylaminopropyl chloride.

Procedure:

  • Dissolve the chlorinated benzothiazole in dry dichloromethane.
  • Add an excess of 3-dimethylaminopropyl chloride and a base such as triethylamine.
  • Stir at room temperature or slightly elevated temperature (25–40°C) for 4–8 hours.
  • Filter off the precipitated triethylammonium chloride.
  • Concentrate the filtrate and purify by column chromatography.

Notes: This step introduces the dimethylamino functionality, which can influence biological activity and solubility.

Coupling with Phenylacetyl Chloride

Reaction: Acylation of the amino group with phenylacetyl chloride.

Procedure:

  • Dissolve the intermediate in dry dichloromethane.
  • Add phenylacetyl chloride dropwise at 0°C under nitrogen atmosphere.
  • Add a base such as triethylamine to neutralize HCl.
  • Stir at room temperature for 4–6 hours.
  • Wash the reaction mixture with water, dilute acid, and brine.
  • Dry over anhydrous sodium sulfate and evaporate solvent.
  • Purify the crude product via recrystallization from ethanol.

Notes: This step finalizes the formation of the phenylacetamide linkage, yielding the target compound.

Data Table Summarizing Key Reaction Conditions

Step Reagents Solvent Temperature Time Purification Yield (%)
Benzothiazole ring formation 2-aminothiophenol, chloroacetyl chloride Ethanol / Acetic acid Reflux (~80°C) 4–6 h Recrystallization 70–85
Chlorination Thionyl chloride Dichloromethane Room temp to reflux 2–4 h Recrystallization 75–90
Amino substitution 3-dimethylaminopropyl chloride Dichloromethane 25–40°C 4–8 h Column chromatography 60–75
Acylation Phenylacetyl chloride Dichloromethane 0–25°C 4–6 h Recrystallization 65–80

Characterization Techniques

The synthesized compound is characterized using:

Notes on Optimization and Scale-Up

  • Reaction yields can be improved by optimizing solvent polarity, temperature, and reagent equivalents.
  • Purification techniques such as chromatography or recrystallization are critical for obtaining high-purity compounds suitable for biological testing.
  • Large-scale synthesis requires precise control of reaction parameters to maintain consistency and safety.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrobenzothiazole derivatives, and various substituted benzothiazole compounds .

Scientific Research Applications

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Exhibits antibacterial and antifungal properties, making it useful in microbiological studies.

    Medicine: Potential therapeutic agent for treating bacterial and fungal infections.

    Industry: Used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide involves its interaction with bacterial and fungal cell membranes, disrupting their integrity and leading to cell death. The compound targets specific enzymes and proteins essential for cell survival, thereby inhibiting their function and causing cell lysis .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of benzothiazole derivatives are highly influenced by substituents on the benzothiazole core, the acetamide linker, and the terminal aromatic group. Below is a comparative analysis of key analogs:

Table 1: Structural Features of N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide and Analogous Compounds
Compound Name Benzothiazole Substituent Acetamide Modification Terminal Group Key References
This compound None (parent structure) None Phenyl
N-(6-Trifluoromethylbenzothiazol-2-yl)-2-phenylacetamide CF₃ at position 6 None Phenyl
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV) None Chlorine replaced with 4-methylpiperazine Piperazine
2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide None Sulfur linker 2-Methylphenyl
N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) CF₃ at position 6 None 3,4,5-Trimethoxyphenyl
2-(1,3-Benzoxazol-2-ylsulfanyl)-N-(2-nitrophenyl)acetamide Benzoxazole (O instead of S) Sulfur linker 2-Nitrophenyl

Key Observations:

  • Electron-Withdrawing Groups (e.g., CF₃): The introduction of a trifluoromethyl group at position 6 (e.g., in BTA) enhances inhibitory activity against kinases like CK-1δ, as evidenced by a pIC₅₀ of 7.8 . This substituent likely improves binding affinity through hydrophobic interactions and electron-withdrawing effects.
  • Linker Modifications: Sulfur-containing linkers (e.g., sulfanyl groups) introduce flexibility and polarity, as seen in 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide . In contrast, the parent compound’s direct phenyl linkage may favor lipophilicity and membrane permeability.

Physicochemical Properties

  • Lipophilicity: The parent compound’s logP is expected to be higher than analogs with polar substituents (e.g., piperazine in BZ-IV) but lower than CF₃-containing derivatives due to the trifluoromethyl group’s hydrophobicity.
  • Crystallinity: Single-crystal X-ray data for 2-(1,3-Benzothiazol-2-ylsulfanyl)-N-(2-methylphenyl)acetamide (R factor = 0.048) confirms planar benzothiazole and acetamide moieties, suggesting similar conformational rigidity in the parent compound .

Biological Activity

N-(1,3-Benzothiazol-2-yl)-2-phenylacetamide is a compound that has attracted significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its unique structure, which integrates a benzothiazole moiety with a phenylacetamide group. Its molecular formula is C15H12N2OSC_{15}H_{12}N_{2}OS, and it has a molecular weight of approximately 268.33 grams per mole. The synthesis typically involves reacting 2-aminobenzothiazole with phenylacetyl chloride, utilizing organic solvents such as dichloromethane under controlled conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It is known to inhibit various enzymes and receptors, leading to significant biological effects:

  • Inhibition of Casein Kinase 1 (CK1) : This compound has been identified as a selective inhibitor of CK1δ, which plays a crucial role in neurodegenerative disorders such as Alzheimer's disease. Studies have shown that it can cross the blood-brain barrier and protect against neurotoxicity in models of TDP-43 proteinopathies .
  • Anticancer Activity : this compound exhibits cytotoxic effects against various cancer cell lines. Its mechanism involves inducing apoptosis through modulation of kinase pathways and disruption of cellular integrity .

Biological Activities

The compound demonstrates a range of biological activities:

  • Anticancer Properties :
    • Cell Lines Tested : Significant cytotoxicity was observed in HeLa cells (cervical cancer) with IC50 values indicating potent activity .
    • Mechanism : Induces apoptosis by targeting multiple kinases involved in cell cycle regulation and survival pathways .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory pathways, making it a candidate for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate effectiveness against bacterial and fungal pathogens, suggesting potential applications in microbiological research.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

StudyFindings
PMC6009902 Identified as a selective CK1 inhibitor with potential for treating neurodegenerative diseases; protective effects observed in Drosophila models .
PMC3969104 Demonstrated significant inhibition of TDP-43 phosphorylation; potential therapeutic implications for ALS .
Research Links Showed anti-cancerous properties through MTT assays on HeLa cells; effective against inflammatory responses .

Q & A

Advanced Research Question

  • Docking studies : Use AutoDock Vina to predict binding modes with targets like COX-2 or antioxidant enzymes. For example, the benzothiazole moiety may engage in π-π interactions with Tyr355 in COX-2 .
  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate electrostatic potential maps, identifying nucleophilic/electrophilic regions for reactivity prediction .
  • Molecular dynamics (MD) : Simulate solvation effects in water/DMSO to rationalize solubility differences observed experimentally .

What challenges arise in refining the crystal structure using SHELXL, and how are they addressed?

Advanced Research Question
Challenges :

  • Disordered atoms : Common in flexible groups (e.g., methyl or phenyl rings).
  • Twinned crystals : Complicate intensity integration .
    Solutions :
  • Apply ISOR and DELU restraints to model anisotropic displacement parameters for disordered regions .
  • Use TWIN commands in SHELXL for twinned data. For example, refine twin laws derived from reciprocal space metrics (e.g., HKLF5 format) .
  • Validate refinement with R-factor convergence (R₁ < 0.05) and Δρmax/Δρmin thresholds (±0.3 eÅ⁻³) .

How can researchers optimize synthetic yield while minimizing byproducts?

Advanced Research Question

  • Reaction optimization : Use design of experiments (DoE) to vary temperature, solvent (e.g., ethanol vs. DMF), and stoichiometry. For example, excess triethylamine (1.2 eq.) in ethanol improves yield to >85% .
  • Byproduct identification : LC-MS or GC-MS detects intermediates (e.g., unreacted 2-aminobenzothiazole).
  • Workup strategies : Recrystallization from methanol/water (3:1 v/v) removes polar impurities .

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